molecular formula C14H7Cl3O5S2 B12885474 3-Chloro-2-[4-(chlorosulfonyl)phenyl]-1-benzofuran-6-sulfonyl chloride CAS No. 88097-19-2

3-Chloro-2-[4-(chlorosulfonyl)phenyl]-1-benzofuran-6-sulfonyl chloride

Cat. No.: B12885474
CAS No.: 88097-19-2
M. Wt: 425.7 g/mol
InChI Key: SJOONYIEWGVYFN-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-(chlorosulfonyl)phenyl)benzofuran-6-sulfonyl chloride is a chemical compound known for its unique structure and reactivity It is characterized by the presence of both chloro and sulfonyl chloride functional groups attached to a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(4-(chlorosulfonyl)phenyl)benzofuran-6-sulfonyl chloride typically involves multi-step organic reactionsThe reaction conditions often require the use of chlorosulfonic acid and sulfuryl chloride under controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the removal of impurities and the isolation of the target compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-(chlorosulfonyl)phenyl)benzofuran-6-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Reagents like potassium permanganate and hydrogen peroxide are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Catalysts: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-2-(4-(chlorosulfonyl)phenyl)benzofuran-6-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its use in developing pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-(chlorosulfonyl)phenyl)benzofuran-6-sulfonyl chloride involves its reactivity with various molecular targets. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with target molecules. This reactivity is exploited in organic synthesis to modify and functionalize other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(4-(chlorosulfonyl)phenyl)benzofuran-6-sulfonyl chloride is unique due to its combination of chloro and sulfonyl chloride groups attached to a benzofuran ring. This structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .

Properties

CAS No.

88097-19-2

Molecular Formula

C14H7Cl3O5S2

Molecular Weight

425.7 g/mol

IUPAC Name

3-chloro-2-(4-chlorosulfonylphenyl)-1-benzofuran-6-sulfonyl chloride

InChI

InChI=1S/C14H7Cl3O5S2/c15-13-11-6-5-10(24(17,20)21)7-12(11)22-14(13)8-1-3-9(4-2-8)23(16,18)19/h1-7H

InChI Key

SJOONYIEWGVYFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C3=C(O2)C=C(C=C3)S(=O)(=O)Cl)Cl)S(=O)(=O)Cl

Origin of Product

United States

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